2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C27H29N5 and its molecular weight is 423.564. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antimalarial and antitubercular effects, and discusses its structure-activity relationships (SAR) and metabolic stability.
The molecular formula of the compound is C27H29N5, with a molecular weight of 423.564 g/mol. Its structure includes a pyrido[1,2-a]benzimidazole core, which is known for various bioactivities.
Antimalarial Activity
Recent studies have demonstrated that derivatives of pyrido[1,2-a]benzimidazole exhibit potent antimalarial activity. For instance, a related compound significantly reduced parasitemia by 95% in Plasmodium berghei-infected mice when administered at a dose of 4 × 50 mg/kg. The mean survival period post-treatment was 16 days, indicating strong in vivo efficacy attributed to active metabolites formed during metabolism .
Table 1: Antimalarial Efficacy of Pyrido[1,2-a]benzimidazole Derivatives
Compound | Dose (mg/kg) | Reduction in Parasitemia (%) | Mean Survival (days) |
---|---|---|---|
Derivative A | 50 x 4 | 95 | 16 |
Derivative B | 25 x 4 | 80 | 14 |
Antitubercular Activity
The compound has also shown promise as an antitubercular agent. A study highlighted the effectiveness of a pyrido[1,2-a]benzimidazole derivative against Mycobacterium tuberculosis, particularly in multidrug-resistant strains. The derivative exhibited an MIC value of 0.12 µg/mL with low toxicity towards Vero cells (>100 µM), indicating a favorable selectivity index .
Table 2: Antitubercular Activity Metrics
Compound | MIC (µg/mL) | Toxicity (IC50 µg/mL) | Selectivity Index |
---|---|---|---|
Compound 3a | 0.12 | >100 | >833 |
Compound 3b | 0.5 | 8 | 16 |
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the benzyl ring and the presence of specific functional groups significantly influence biological activity. For example, the introduction of a Mannich base side chain enhances antiplasmodial efficacy while altering the positions of hydroxyl groups can affect bioactivation and overall potency .
Metabolic Stability
Metabolic studies indicate that these compounds undergo rapid metabolism with less than 40% of the parent compound remaining after 30 minutes in liver microsomes. This rapid metabolism suggests that while initial efficacy may be high, further optimization is needed to improve metabolic stability for sustained therapeutic effects .
Case Studies
A notable case involved the synthesis and evaluation of several pyrido[1,2-a]benzimidazole derivatives for their antimalarial properties. One derivative was particularly effective against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, showcasing the potential for developing new treatments for malaria .
Propriétés
IUPAC Name |
2-ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5/c1-3-22-20(2)23(19-28)26-29-24-11-7-8-12-25(24)32(26)27(22)31-17-15-30(16-18-31)14-13-21-9-5-4-6-10-21/h4-12H,3,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVBCZOSLSQTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.